N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-8-12(2)10-14(9-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-15(16)17/h4-10,20H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBJRCBPZUURKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18N2O
- Molecular Weight : 286.35 g/mol
- CAS Number : 303769-64-4
- Structure : The compound features an indole moiety, which is often associated with significant biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a related compound was evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with GI50 values of 3.18 µM and 8.12 µM, respectively .
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of Kinases : Compounds targeting NEK family kinases have shown promise in disrupting cancer cell proliferation .
- Induction of Apoptosis : Indole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some indole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .
Case Studies
- In Vitro Studies :
- Computational Studies :
Data Table: Biological Activity Summary
| Activity | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.18 | Inhibition of NEK kinases |
| Anticancer | HeLa | 8.12 | Induction of apoptosis |
| Antioxidant | Various | N/A | Scavenging free radicals |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves acylation and condensation reactions. For example, similar indole-acetamide derivatives are synthesized by reacting substituted anilines (e.g., 3,5-dimethylaniline) with activated oxoacetate intermediates under controlled pH and temperature. Solvents like dichloromethane or dimethylformamide are commonly used, with reaction progress monitored via TLC or HPLC. Optimization parameters include stoichiometric ratios, catalyst selection (e.g., triethylamine for acylation), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, focusing on indole NH (~10-12 ppm) and carbonyl groups (~170 ppm). IR spectroscopy validates amide C=O stretches (~1650 cm).
- Crystallography : For X-ray structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. High-resolution data collection (e.g., synchrotron sources) improves accuracy for complex heterocycles .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, pKa)?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents, quantified via UV-Vis spectroscopy.
- pKa : Use potentiometric titration or capillary electrophoresis. Computational tools (e.g., ACD/Labs) can predict ionization states based on structural analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Variability in bioassay results may stem from differences in cell lines, assay protocols, or compound purity. To reconcile discrepancies:
- Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and strict QC for compound purity (>95% via HPLC).
- Dose-Response Analysis : Perform IC determinations in triplicate, comparing results across independent labs. Cross-validate findings with structural analogs (e.g., N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) to identify SAR trends .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Systematically alter substituents on the indole (e.g., 2-methyl vs. 7-ethyl) and phenyl rings (e.g., 3,5-dimethyl vs. 4-methoxy).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or GPCRs. Compare with analogs such as N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide to identify critical pharmacophores .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) using fluorogenic substrates.
- Target Identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated derivative. Cross-reference with databases (e.g., ChEMBL) for known targets of indole-acetamides .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
